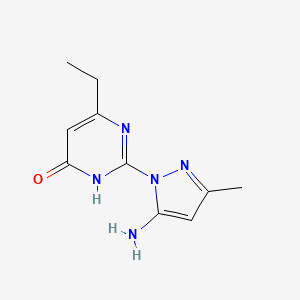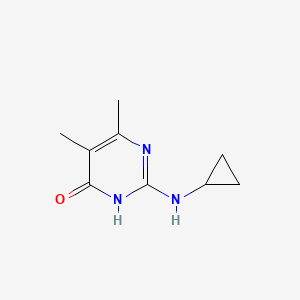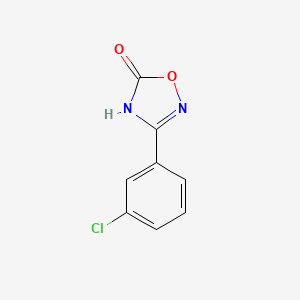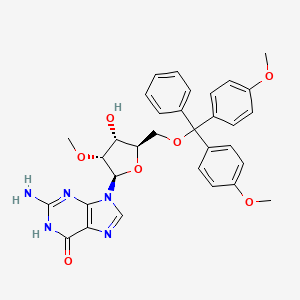![molecular formula C15H20ClN3O4 B1449873 Pyrido[4,3-d]pyrimidin-4,6(5H)-dicarbonsäure, 2-Chlor-7,8-dihydro-, 6-(1,1-Dimethylethyl)-4-ethylester CAS No. 1279816-32-8](/img/structure/B1449873.png)
Pyrido[4,3-d]pyrimidin-4,6(5H)-dicarbonsäure, 2-Chlor-7,8-dihydro-, 6-(1,1-Dimethylethyl)-4-ethylester
Übersicht
Beschreibung
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester is a useful research compound. Its molecular formula is C15H20ClN3O4 and its molecular weight is 341.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selbstassemblierung in Nanostrukturen
Die Verbindung kann bei der Synthese von N-verbrückten Pyrido[4,3-d]pyrimidinen verwendet werden, von denen gezeigt wurde, dass sie sich in organischen Medien zu Zwillingsrosettenkäfigen und Nanoröhren selbstassemblieren . Diese Selbstassemblierung in Nanostrukturen hat potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft .
2. Antagonisten des humanen Chemokinrezeptors CXCR2 Pyrido[4,3-d]pyrimidine wurden als Antagonisten des humanen Chemokinrezeptors CXCR2 untersucht . Dieser Rezeptor spielt eine entscheidende Rolle bei entzündlichen, Autoimmun- und neurodegenerativen Erkrankungen sowie bei Krebs. Daher ist die Antagonisierung von CXCR2 eine vielversprechende therapeutische Strategie zur Behandlung dieser Störungen .
Synthese von Tetrahydroptersäure-Derivaten
Tetrahydropyrido[4,3-d]pyrimidine und verwandte Verbindungen wurden als Ausgangsmaterialien für die mehrstufige Synthese von Tetrahydroptersäure-Derivaten verwendet . Diese Derivate haben potenzielle Anwendungen in der medizinischen Chemie .
Fungizide Eigenschaften
Pyrido[4,3-d]pyrimidine zeigen verschiedene wertvolle biologische Aktivitäten, darunter fungizide Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Antivirale Eigenschaften
Zusätzlich zu ihren fungiziden Eigenschaften zeigen Pyrido[4,3-d]pyrimidine auch antivirale Eigenschaften . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antiviraler Medikamente hin .
Entzündungshemmende Eigenschaften
Pyrido[4,3-d]pyrimidine wurden als entzündungshemmend befunden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antimikrobielle Eigenschaften
Zusätzlich zu ihren antiviralen und entzündungshemmenden Eigenschaften zeigen Pyrido[4,3-d]pyrimidine auch antimikrobielle Eigenschaften . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Medikamente hin .
Hemmung von DHFR
Das Pyridopyrimidin-Medikament hemmt Dihydrofolat-Reduktase (DHFR) mit hoher Affinität, wodurch die Menge an Tetrahydrofolat reduziert wird, die für die Synthese von Pyrimidin und Purin erforderlich ist . Dies stoppt die Synthese von RNA und DNA, wodurch die Krebszellen absterben . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Krebsmedikamente hin .
Eigenschaften
IUPAC Name |
6-O-tert-butyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-8-19(14(21)23-15(2,3)4)7-6-10(9)17-13(16)18-11/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVOQBUHDHOENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate](/img/structure/B1449791.png)

![1-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B1449796.png)
![3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1449797.png)
![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)


![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one](/img/structure/B1449808.png)



